molecular formula C9H6N4O2 B8374537 2-(7-nitro-1H-indazol-4-yl)acetonitrile

2-(7-nitro-1H-indazol-4-yl)acetonitrile

Cat. No. B8374537
M. Wt: 202.17 g/mol
InChI Key: GVWNXEXGJAMCGE-UHFFFAOYSA-N
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Patent
US04958026

Procedure details

At room temperature, 23.3 g of N,N-dimethyl-N-[2-(7-nitro-1H-indazol-4-yl)ethenyl]amine and 35.0 g of hydroxylamine-orthosulfonic acid are agitated in 400 ml of water for 24 hours. The precipitate is suctioned off, washed with water, and recrystallized from ethyl acetate, thus obtaining 16.0 g of 2-(7-nitro-1H-indazol-4-yl)acetonitrile, mp 198°-200° C.
Name
N,N-dimethyl-N-[2-(7-nitro-1H-indazol-4-yl)ethenyl]amine
Quantity
23.3 g
Type
reactant
Reaction Step One
[Compound]
Name
hydroxylamine-orthosulfonic acid
Quantity
35 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[N:2](C)[CH:3]=[CH:4][C:5]1[CH:13]=[CH:12][C:11]([N+:14]([O-:16])=[O:15])=[C:10]2[C:6]=1[CH:7]=[N:8][NH:9]2>O>[N+:14]([C:11]1[CH:12]=[CH:13][C:5]([CH2:4][C:3]#[N:2])=[C:6]2[C:10]=1[NH:9][N:8]=[CH:7]2)([O-:16])=[O:15]

Inputs

Step One
Name
N,N-dimethyl-N-[2-(7-nitro-1H-indazol-4-yl)ethenyl]amine
Quantity
23.3 g
Type
reactant
Smiles
CN(C=CC1=C2C=NNC2=C(C=C1)[N+](=O)[O-])C
Name
hydroxylamine-orthosulfonic acid
Quantity
35 g
Type
reactant
Smiles
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=CC(=C2C=NNC12)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 16 g
YIELD: CALCULATEDPERCENTYIELD 78.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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